molecular formula C10H7ClN2O B14576468 2-Chloro-1-oxo-5-phenyl-1lambda~5~-pyrazine CAS No. 61578-11-8

2-Chloro-1-oxo-5-phenyl-1lambda~5~-pyrazine

Cat. No.: B14576468
CAS No.: 61578-11-8
M. Wt: 206.63 g/mol
InChI Key: NLHYJWNFNSXSBV-UHFFFAOYSA-N
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Description

2-Chloro-1-oxo-5-phenyl-1lambda~5~-pyrazine is a chemical compound known for its unique structure and properties It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-oxo-5-phenyl-1lambda~5~-pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 2-chloropyrazine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining consistency in the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-oxo-5-phenyl-1lambda~5~-pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions include substituted pyrazines, oxidized or reduced derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

2-Chloro-1-oxo-5-phenyl-1lambda~5~-pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-oxo-5-phenyl-1lambda~5~-pyrazine involves its interaction with specific molecular targets. The chlorine atom and the phenyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-oxo-2-phenyl-1lambda~5~-pyrazine
  • 2-Chloro-1-oxo-3-phenyl-1lambda~5~-pyrazine

Uniqueness

2-Chloro-1-oxo-5-phenyl-1lambda~5~-pyrazine is unique due to its specific substitution pattern on the pyrazine ring

Properties

CAS No.

61578-11-8

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-chloro-1-oxido-5-phenylpyrazin-1-ium

InChI

InChI=1S/C10H7ClN2O/c11-10-6-12-9(7-13(10)14)8-4-2-1-3-5-8/h1-7H

InChI Key

NLHYJWNFNSXSBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C([N+](=C2)[O-])Cl

Origin of Product

United States

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